molecular formula C17H15N3O4S B2825116 Ethyl 6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]pyridine-2-carboxylate CAS No. 312755-28-5

Ethyl 6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]pyridine-2-carboxylate

Cat. No.: B2825116
CAS No.: 312755-28-5
M. Wt: 357.38
InChI Key: OIVMSCPQIZAZRF-UHFFFAOYSA-N
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Description

Ethyl 6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]pyridine-2-carboxylate is a complex organic compound that features a thiazole ring, a picolinate ester, and a methoxybenzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the coupling of 6-methoxybenzo[d]thiazole-2-amine with ethyl 6-chloronicotinate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the picolinate ester moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Ethyl 6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]pyridine-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]pyridine-2-carboxylate can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial agent.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-3-24-16(22)13-6-4-5-12(18-13)15(21)20-17-19-11-8-7-10(23-2)9-14(11)25-17/h4-9H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVMSCPQIZAZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816333
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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